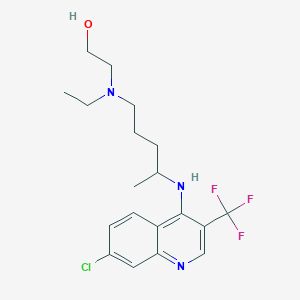
3-Trifluoromethyl Hydroxychloroquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, which enhances its pharmacological properties. The chemical name of this compound is 2-((4-((7-Chloro-3-(trifluoromethyl)quinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl trimethylsilane in the presence of a copper catalyst.
Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .
Scientific Research Applications
3-Trifluoromethyl Hydroxychloroquine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl Hydroxychloroquine involves the inhibition of autophagy by targeting autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of proteins involved in cellular metabolic processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Hydroxychloroquine: Lacks the trifluoromethyl group, resulting in lower metabolic stability and efficacy.
Chloroquine: Similar to hydroxychloroquine but with different pharmacokinetic properties.
Mefloquine: Contains a trifluoromethyl group but differs in its molecular structure and mechanism of action.
Uniqueness: 3-Trifluoromethyl Hydroxychloroquine stands out due to its enhanced pharmacological properties, including increased metabolic stability and efficacy, making it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C19H25ClF3N3O |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25) |
InChI Key |
DVMMXAFRGZWAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















